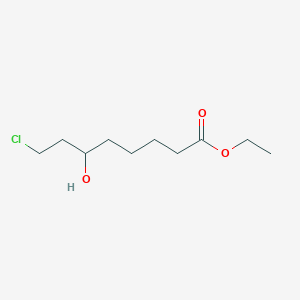

8-Chloro-6-hydroxyoctanoic acid ethyl ester

Vue d'ensemble

Description

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H19ClO3 and its molecular weight is 222.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-Chloro-6-hydroxyoctanoic acid ethyl ester (also known as ethyl 8-chloro-6-hydroxyoctanoate) is a compound with significant biological activity, particularly in pharmacology and biochemistry. Its unique structural features, including a hydroxyl group at position six and a chlorine atom at position eight, contribute to its potential as a chiral precursor in the synthesis of various therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula: C₁₀H₁₉ClO₃

- Molecular Weight: 222.71 g/mol

- Functional Groups: Hydroxyl (-OH), Chloro (-Cl)

The presence of these functional groups enhances the compound's lipophilicity and interaction with biological systems, influencing metabolic pathways and enzyme activities.

Chiral Precursor in Drug Synthesis

This compound serves as a chiral precursor in the synthesis of various chiral drugs, including α-lipoic acid, which is used for treating diabetic neuropathy and other conditions. The compound's ability to undergo enantioselective reduction makes it valuable in producing specific enantiomers with enhanced biological activity.

Enzymatic Synthesis

Research has identified that this compound can be utilized in enzymatic reactions involving specific biocatalysts. For instance, a novel reductase from Candida parapsilosis has shown high activity towards the ε-ketoester form of the compound, resulting in significant yields and enantiomeric excesses (over 99%) during synthesis processes.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The compound can act as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Interaction Studies

Studies have demonstrated that the compound binds effectively to specific biological targets, facilitating its role in drug development contexts. This binding capability is crucial for understanding its therapeutic potential and mechanisms of action .

Research Findings and Case Studies

Applications De Recherche Scientifique

Synthesis of Lipoic Acid

Overview:

One of the primary applications of 8-chloro-6-hydroxyoctanoic acid ethyl ester is in the synthesis of α-lipoic acid, a compound with antioxidant properties and various therapeutic uses.

Process:

- The compound serves as a chiral precursor for the enzymatic resolution of chlorohydrin, which is crucial for synthesizing both (R)- and (S)-α-lipoic acid.

- Enzymatic methods utilizing lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, yielding high-purity lipoic acid derivatives .

Case Study:

Zhou et al. (2014) demonstrated the effectiveness of this compound in producing (R)-α-lipoic acid through enzymatic methods, achieving significant yields and enantiomeric purity .

Intermediate for Chemical Synthesis

Overview:

this compound is utilized as an intermediate in various chemical syntheses, particularly in producing other chlorinated compounds.

Applications:

- It can be converted into 6,8-dichlorooctanoic acid esters through hydrolysis and subsequent reactions with inorganic acids, which are useful in further synthetic applications .

- The compound can also undergo ester interchange reactions to form polymers, making it valuable in materials science .

Biological Studies

Overview:

The compound has been employed in biological studies due to its unique structural properties.

Applications:

- It is used in research focusing on enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for producing chiral alcohols from ketones .

- Its role as a chiral building block makes it essential for studying stereochemistry and reaction mechanisms in organic chemistry.

Pharmaceutical Applications

Overview:

Beyond lipoic acid synthesis, this compound has potential applications in drug development.

Applications:

Propriétés

IUPAC Name |

ethyl 8-chloro-6-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFJHUHDLIFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910210 | |

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-65-1 | |

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.